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molecular formula C5H10N4O2 B056092 3-Amino-2-oxotetrahydropyrimidine-1(2H)-carboxamide CAS No. 123981-22-6

3-Amino-2-oxotetrahydropyrimidine-1(2H)-carboxamide

Cat. No. B056092
M. Wt: 158.16 g/mol
InChI Key: GLENMEICOVTJMC-UHFFFAOYSA-N
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Patent
US04871841

Procedure details

Tetrahydro-2-oxo-3-[[(phenylmethoxy)carbonyl]amino]-1(2H)-pyrimidinecarboxamide (37.45 g. 128.1 mmol), dissolved in 650 ml N,N-dimethylformamide, was hydrogenated over 15 g palladium on activated carbon for 2 hours. The catalyst was removed by filtration and the solvent evaporated in vacuo. Trituration with ether furnished 20.1 g of the desired product, melting point 153°-156° C.
Name
Tetrahydro-2-oxo-3-[[(phenylmethoxy)carbonyl]amino]-1(2H)-pyrimidinecarboxamide
Quantity
37.45 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:7]([NH:8]C(OCC2C=CC=CC=2)=O)[CH2:6][CH2:5][CH2:4][N:3]1[C:19]([NH2:21])=[O:20]>CN(C)C=O.[Pd]>[NH2:8][N:7]1[CH2:6][CH2:5][CH2:4][N:3]([C:19]([NH2:21])=[O:20])[C:2]1=[O:1]

Inputs

Step One
Name
Tetrahydro-2-oxo-3-[[(phenylmethoxy)carbonyl]amino]-1(2H)-pyrimidinecarboxamide
Quantity
37.45 g
Type
reactant
Smiles
O=C1N(CCCN1NC(=O)OCC1=CC=CC=C1)C(=O)N
Name
Quantity
650 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NN1C(N(CCC1)C(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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